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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UAMC-1110, a potent and selective
inhibitor of Fibroblast Activation Protein (FAP), and its application in studying the tumor
microenvironment (TME). UAMC-1110 and its derivatives are pivotal tools in the research and
development of novel cancer diagnostics and therapeutics.

Introduction to UAMC-1110 and Fibroblast
Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type Il transmembrane serine protease that is highly
expressed on the surface of cancer-associated fibroblasts (CAFs) within the TME of numerous
epithelial cancers.[1][2] Its expression in healthy adult tissues is generally low, making it an
attractive target for selective cancer therapies and imaging agents.[3] FAP plays a crucial role
in tumor progression through remodeling of the extracellular matrix, promoting angiogenesis,
and contributing to an immunosuppressive microenvironment.[4]

UAMC-1110 is a small molecule inhibitor characterized by its high potency and selectivity for

FAP.[2][5] Its chemical structure features a (4-quinolinoyl)glycyl-2-cyanopyrrolidine backbone,
which is responsible for its inhibitory activity.[1] The high affinity and selectivity of UAMC-1110
have led to its extensive use as a foundational molecule for the development of FAP-targeted
imaging agents and radiotheranostics.[6][7]
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Mechanism of Action

UAMC-1110 functions as a highly potent inhibitor of FAP, a member of the S9 family of serine
proteases.[4][6] The inhibitory mechanism is believed to involve the formation of a covalent
bond between the carbonitrile group of UAMC-1110 and the catalytic serine residue (Ser624)
within the active site of FAP.[4] This interaction leads to a stable, yet potentially reversible,

inhibition of FAP's enzymatic activity.

The selectivity of UAMC-1110 for FAP over other related proteases, such as prolyl
oligopeptidase (PREP) and dipeptidyl peptidases (DPPs), is a key attribute that minimizes off-
target effects.[1][5]

Below is a diagram illustrating the proposed mechanism of FAP inhibition by UAMC-1110.

Mechanism of FAP Inhibition by UAMC-1110
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Caption: Proposed mechanism of FAP inhibition by UAMC-1110.

Role in the Tumor Microenvironment
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By inhibiting FAP, UAMC-1110 can modulate the activity of CAFs within the TME. This has
several potential downstream effects that are beneficial for cancer therapy. The inhibition of
FAP's proteolytic activity can lead to a reduction in extracellular matrix degradation, which in
turn can impede tumor cell invasion and metastasis.[4] Furthermore, targeting FAP may help to
alleviate the immunosuppressive nature of the TME, potentially enhancing the efficacy of
immunotherapies.

The signaling pathways influenced by FAP inhibition are complex and involve interactions
between CAFs, cancer cells, and immune cells. A simplified representation of UAMC-1110's
interaction with the TME is provided below.

UAMC-1110 Targeting of the Tumor Microenvironment
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Caption: UAMC-1110 targets FAP on CAFs within the TME.

Quantitative Data

The inhibitory potency and selectivity of UAMC-1110 and its derivatives have been quantified
in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of UAMC-1110 and Derivatives

Compound Target IC50 (nM) Reference
UAMC-1110 FAP 3.2 [5]

PREP 1800 [5]

DPP9 4700 [6]

UAMCL110-Blotin FAP Subnanomolar [4]

Probe

DPP4, DPP8, DPP9,
PREP

Low micromolar

[4]

UAMC1110-Cy3
Probe

FAP

Subnanomolar

[4]

DPP4, DPPS8, DPP9,
PREP

Low micromolar

[4]

UAMC1110-Cy5
Probe

FAP

Subnanomolar

[4]

DPP8, DPP9 Some cross-reactivity [4]
[18F]1a (UAMC-1110

o FAP 6.11 [8]
derivative)
[18F]1b (UAMC-1110

o FAP 15.1 [8]
derivative)
[18F]1c (UAMC-1110

T FAP 92.1 [8]
derivative)
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Table 2: Cellular Uptake and Internalization

. . Blocking
. . Uptake after Internalizati .
Radiotracer Cell Line . with UAMC- Reference
60 min on Rate
1110
_ 86.9%
[18F]1a AB549-FAP High 61% _ [8]
reduction
_ 94.2%
[18F]1b AB49-FAP High 57% _ [8]
reduction
[68Ga]FAPIO Comparable 86.2%
A549-FAP 64% _ [8]
4 to [18F]1la,b reduction

Experimental Protocols

This section provides an overview of common experimental methodologies used to study
UAMC-1110 and its derivatives.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol is used to determine the concentration of an inhibitor required to reduce the
enzymatic activity of FAP by 50%.
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Workflow for FAP Inhibition Assay

Prepare Reagents:
- Recombinant human FAP
- Fluorescent substrate (e.g., Gly-Pro-AMC)
- UAMC-1110 dilutions
- Assay buffer

y
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y

( )
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Caption: A typical workflow for an in vitro FAP inhibition assay.

Detailed Methodology:

» Reagent Preparation:

o Dilute recombinant human FAP protein to a working concentration (e.g., 0.4 pg/mL) in an
appropriate assay buffer (e.g., 25 mM Tris, 250 mM NacCl, pH 7.4).[8]
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o Prepare a stock solution of the fluorescent substrate (e.g., Gly-Pro-AMC) and dilute to the
final assay concentration (e.g., 40 uM).[8]

o Prepare a serial dilution of UAMC-1110 or its derivatives, typically ranging from picomolar
to micromolar concentrations.[8]

o Assay Procedure:
o In a 96-well plate, add the diluted inhibitor and the substrate.[8]
o Initiate the reaction by adding the diluted FAP protein.[8]
o Incubate the plate at 37°C for a specified time (e.g., 1 hour).[8]
o Data Acquisition and Analysis:

o Measure the fluorescence signal using a plate reader at appropriate excitation and
emission wavelengths.

o Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-
response curve to determine the IC50 value.

Cell Uptake and Internalization Assay

This assay quantifies the amount of a radiolabeled UAMC-1110 derivative that is taken up by
and internalized into FAP-expressing cells.

Detailed Methodology:
e Cell Culture:

o Culture FAP-expressing cells (e.g., A549-FAP) to a suitable confluency in appropriate cell
culture plates.[8]

o Uptake Experiment:

o Add the radiolabeled compound (e.g., [18F]1a) to the cell culture and incubate for various
time points (e.g., 5-120 min) at 37°C.[8]
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o For blocking studies, pre-incubate the cells with a high concentration of non-labeled
UAMC-1110 before adding the radiolabeled compound.[8]

o After incubation, wash the cells with cold PBS to remove unbound radioactivity.

o Lyse the cells and measure the radioactivity using a gamma counter.

« Internalization Experiment:

o

Following the incubation with the radiolabeled compound, wash the cells with PBS.

[¢]

To differentiate between surface-bound and internalized radioactivity, incubate the cells
with an acidic buffer (e.g., glycine HCI, pH 2.2) to strip off surface-bound ligands.[8]

[¢]

Collect the acidic buffer (surface-bound fraction) and lyse the cells (internalized fraction).

o

Measure the radioactivity in both fractions.
o Data Analysis:
o Express cell uptake as a percentage of the total added radioactivity.

o Calculate the internalization rate as the percentage of internalized radioactivity relative to
the total cell-associated radioactivity.

Conclusion

UAMC-1110 is a cornerstone for the development of FAP-targeting agents. Its high potency
and selectivity make it an invaluable tool for both fundamental research into the tumor
microenvironment and the clinical development of novel diagnostic and therapeutic strategies.
The methodologies and data presented in this guide provide a solid foundation for researchers
and drug development professionals working in this exciting field. Further research into UAMC-
1110 and its derivatives holds the promise of delivering more effective and personalized cancer
treatments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b611531?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2079-7737/13/12/967
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2021.640566/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2021.640566/full
https://www.researchgate.net/figure/UAMC-1110-developed-at-the-University-of-Antwerp-and-various-FAPI-tracers-developed-by_fig2_356339774
https://pmc.ncbi.nlm.nih.gov/articles/PMC8114891/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8114891/
https://www.medchemexpress.com/SP-13786.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8727881/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8727881/
https://www.researchgate.net/figure/Structures-of-the-original-FAP-inhibitor-UAMC-1110-a-the-FAPi-based-monomer_fig1_369462996
https://pmc.ncbi.nlm.nih.gov/articles/PMC10644484/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10644484/
https://www.benchchem.com/product/b611531#uamc-1110-for-studying-the-tumor-microenvironment
https://www.benchchem.com/product/b611531#uamc-1110-for-studying-the-tumor-microenvironment
https://www.benchchem.com/product/b611531#uamc-1110-for-studying-the-tumor-microenvironment
https://www.benchchem.com/product/b611531#uamc-1110-for-studying-the-tumor-microenvironment
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b611531?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

